molecular formula C10H12BrN B3038104 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 742100-16-9

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3038104
CAS No.: 742100-16-9
M. Wt: 226.11 g/mol
InChI Key: NKEKGQRGDBWFBU-UHFFFAOYSA-N
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Description

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the CAS Number: 22190-35-8 . It has a molecular weight of 212.09 and its IUPAC name is 6-bromo-1,2,3,4-tetrahydroquinoline .


Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroquinolines (THIQ) was first described by Pictet and Spengler in 1911, involving the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrN/c10-8-3-4-9-7 (6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 . This provides a detailed description of the molecule’s structure.


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .


Physical and Chemical Properties Analysis

This compound is a solid substance . and should be stored in a refrigerator . It is white to yellow to brown or gray in color .

Scientific Research Applications

Synthesis and Chemical Reactions

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has been utilized in various chemical syntheses and reactions. Şahin et al. (2008) explored the bromination reaction of 1,2,3,4-tetrahydroquinoline, leading to the efficient synthesis of several derivatives, including 6-Bromo-1,2,3,4-tetrahydroquinoline. Their study demonstrated a one-pot synthesis approach yielding compounds like 6,8-dibromoquinoline through bromination and aromatization processes. This research highlights the compound's role in facilitating the synthesis of novel quinoline derivatives, important in various chemical and pharmaceutical applications (Şahin, Çakmak, Demirtaş, Ökten, & Tutar, 2008).

Biological and Pharmacological Studies

In the field of biology and pharmacology, the derivatives of this compound have been investigated for various purposes. For instance, Ma et al. (2007) identified new bromophenols and brominated tetrahydroisoquinolines in the red alga Rhodomela confervoides. These compounds, including derivatives of 6-Bromo-1,2,3,4-tetrahydroquinoline, have potential biological significance, given their unique structural characteristics and possible biological activities (Ma, Zhao, Wang, Li, Yang, Shi, Fan, & He, 2007).

Advanced Material and Analytical Chemistry

This compound and its derivatives also find applications in advanced material science and analytical chemistry. Geddes et al. (2000) synthesized new fluorescent quinolinium dyes using derivatives of 6-bromoquinoline, demonstrating their potential in nanometre particle sizing. These dyes, characterized by their water solubility and broad pH range fluorescence, offer valuable tools for analytical and diagnostic applications in various scientific fields (Geddes, Apperson, & Birch, 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P280, P305+P351+P338 .

Properties

IUPAC Name

6-bromo-1-methyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN/c1-12-6-2-3-8-7-9(11)4-5-10(8)12/h4-5,7H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEKGQRGDBWFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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